

### **URAT1** inhibitor 4 and its effects on GLUT9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | URAT1 inhibitor 4 |           |
| Cat. No.:            | B12405422         | Get Quote |

An in-depth analysis of **URAT1 Inhibitor 4**, a dual-target agent, and its effects on the urate transporter GLUT9, designed for researchers, scientists, and professionals in drug development.

### Introduction

**URAT1** inhibitor **4** (CAS No. 2700292-02-8) is a potent, orally active derivative of Lesinurad that functions as an inhibitor of Urate Transporter **1** (URAT1)[1][2][3]. Critically, this compound also exhibits inhibitory activity against Glucose Transporter **9** (GLUT9), positioning it as a dual inhibitor[1][4][5]. Both URAT1 and GLUT9 are key proteins in the process of renal urate reabsorption and are significant targets for the development of drugs to treat hyperuricemia and gout[6][7][8][9]. By inhibiting both of these transporters, compounds like **URAT1** inhibitor **4** can effectively increase the excretion of uric acid[10].

Uric acid homeostasis is largely maintained by the kidneys, where urate transporters regulate its reabsorption and secretion. URAT1 is located on the apical membrane of proximal tubule epithelial cells and is responsible for the reabsorption of uric acid from the tubular lumen back into the cells. GLUT9, on the other hand, facilitates the exit of this reabsorbed uric acid from the cells across the basolateral membrane and into the bloodstream[8][11]. Therefore, inhibiting both transporters offers a comprehensive mechanism to reduce serum uric acid levels[12].

## **Quantitative Data Presentation: Inhibitory Activity**

The following table summarizes the in vitro inhibitory potency (IC50) of **URAT1 inhibitor 4** and other relevant compounds against both URAT1 and GLUT9. This allows for a direct comparison



of their activity and selectivity profiles.

| Compound                | URAT1 IC50 (μM)      | GLUT9 IC50 (µM)                             | Compound Type                     |
|-------------------------|----------------------|---------------------------------------------|-----------------------------------|
| URAT1 inhibitor 4       | 7.56 ± 0.52[1]       | 55.96 ± 10.38[1][4][5]                      | Dual Inhibitor                    |
| Lesinurad               | 3.53[13][14]         | No inhibition up to 100 $\mu$ M[13][14][15] | Selective URAT1<br>Inhibitor      |
| Verinurad<br>(RDEA3170) | 1.47 ± 0.23[6][8]    | No inhibition at 100<br>μM[6][7][8]         | Selective URAT1 Inhibitor         |
| Benzbromarone           | 0.84 ± 0.17[8]       | 31.45 ± 10.45[8]                            | Dual Inhibitor                    |
| Probenecid              | 31.12 ± 4.23[8]      | 636.30 ± 10.40[8]                           | Dual Inhibitor (weak<br>on GLUT9) |
| CDER167                 | 2.08 ± 0.31[6][7][8] | 91.55 ± 15.28[6][7][8]                      | Dual Inhibitor                    |
| KPH2f                   | 0.24[16][17]         | 9.37 ± 7.10[16][17]                         | Dual Inhibitor                    |
| URAT1/GLUT9-IN-1        | 2.01[18]             | 18.21[18]                                   | Dual Inhibitor                    |

# **Signaling and Transport Pathway**

The following diagram illustrates the roles of URAT1 and GLUT9 in the renal proximal tubule and the mechanism of action for dual inhibitors.





Click to download full resolution via product page

Renal urate transport and points of inhibition.



## **Experimental Protocols**

The inhibitory effects of compounds on URAT1 and GLUT9 are typically determined using in vitro cell-based uric acid uptake assays. The following protocol is a representative methodology based on published studies[8][19].

Objective: To determine the IC50 value of a test compound (e.g., **URAT1 Inhibitor 4**) against human URAT1 and GLUT9 transporters.

- 1. Cell Culture and Transporter Expression:
- Cell Line: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used due to their low endogenous transporter expression and high transfection efficiency[6][7][8].
- Transfection: Cells are transiently transfected with plasmids encoding either human URAT1
  (SLC22A12) or human GLUT9 (SLC2A9). A control group is transfected with an empty vector
  to measure background uric acid uptake. Transfection is typically performed using a lipidbased reagent (e.g., Lipofectamine).
- Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Assays are typically performed 24-48 hours post-transfection.
- 2. Radiolabeled Uric Acid Uptake Assay:
- Preparation: On the day of the assay, cultured cells are washed three to four times with an ice-cold, sodium-free uptake buffer (e.g., containing 141 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) to remove media and stop transporter activity[19].
- Inhibition: Cells are pre-incubated for a set period (e.g., 15-30 minutes) at 37°C with the
  uptake buffer containing various concentrations of the test compound (URAT1 inhibitor 4) or
  a positive control (e.g., Benzbromarone)[8][20].
- Uptake Initiation: The uptake process is initiated by adding a reaction mix containing a fixed concentration of radiolabeled [14C]-uric acid (e.g., 25 μM) to each well[8].



- Incubation: The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled uric acid[8].
- Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold buffer to remove extracellular [14C]-uric acid[8].
- Cell Lysis and Scintillation Counting: Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH)
   [8]. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

#### 3. Data Analysis:

- Calculation: The transporter-specific uptake is calculated by subtracting the radioactivity measured in the empty-vector control cells from that of the URAT1- or GLUT9-expressing cells.
- IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control (0% inhibition). The data are then fitted to a nonlinear regression model (log[inhibitor] vs. response) to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uric acid uptake by 50%.

## **Experimental Workflow Visualization**

The following flowchart outlines the key steps in the experimental protocol for evaluating a URAT1/GLUT9 inhibitor.





Click to download full resolution via product page

Workflow for in vitro inhibitor screening.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. InvivoChem [invivochem.com]
- 3. URAT1 inhibitor 4 | URAT1抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. URAT1 and GLUT9 as drug targets in gout: progress in transporter-directed therapies and delivery technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual URAT1/GLUT9 inhibitor(Shandong University) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | Interaction Between ITM2B and GLUT9 Links Urate Transport to Neurodegenerative Disorders [frontiersin.org]
- 20. Urate transport capacity of glucose transporter 9 and urate transporter 1 in cartilage chondrocytes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [URAT1 inhibitor 4 and its effects on GLUT9].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405422#urat1-inhibitor-4-and-its-effects-on-glut9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com